molecular formula C9H7Cl2F B3315664 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene CAS No. 951894-27-2

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene

Cat. No. B3315664
CAS RN: 951894-27-2
M. Wt: 205.05 g/mol
InChI Key: LGZUEZFLGHBPGY-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene, also known as CF3, is a chemical compound that has been studied for its potential use in scientific research. CF3 is a synthetic compound that can be produced through a variety of methods, including the reaction of 2-chloro-3-(4-chloro-2-fluorophenyl)-1-propanol with thionyl chloride.

Scientific Research Applications

Molecular Structure Analysis

Research on similar compounds, such as 2-chloro-3-fluoro-1-propene, has involved detailed studies on molecular structure and conformation. For instance, electron diffraction studies have revealed the equilibrium between different conformations of such molecules, providing insights into their stability and structural parameters like bond lengths and angles (Samdal, Seip, & Torgrimsen, 1977). These foundational analyses are crucial for understanding the reactivity and potential applications of 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene in various fields, including material science and organic synthesis.

Copolymerization and Material Science

The copolymerization of trisubstituted ethylenes with styrene has been explored, leading to novel copolymers with significant applications in material science. For example, compounds similar to 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene have been used to prepare electrophilic trisubstituted ethylenes, which were then copolymerized with styrene to produce copolymers with high glass transition temperatures and specific reactivity patterns. Such copolymers are valuable for creating materials with tailored properties for advanced applications (Kim et al., 1999).

Quantum Chemical Studies

Quantum chemical studies on molecules similar to 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene, such as the analysis of molecular geometry, chemical reactivity, and electronic properties through DFT calculations, have been conducted. These studies provide valuable insights into the electronic structure, which is fundamental for predicting the reactivity and potential applications of such compounds in organic synthesis, catalysis, and electronic materials (Satheeshkumar et al., 2017).

Electrophilic Amination and Organic Synthesis

The electrophilic amination of fluorophenols, a process that might relate to compounds like 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene, has been studied, showcasing a method for the synthesis of aminated aromatic compounds. This process involves the complete removal of the fluorine atom and introduction of nitrogen functionalities, opening up avenues for synthesizing complex aromatic compounds with potential applications in pharmaceuticals and agrochemicals (Bombek et al., 2004).

properties

IUPAC Name

4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZUEZFLGHBPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223518
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene

CAS RN

951894-27-2
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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